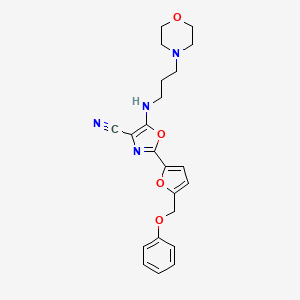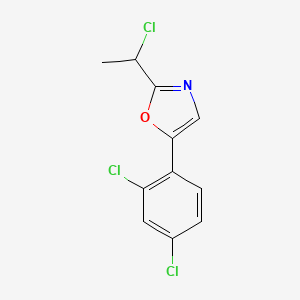
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole, also known as CHO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CHO is a heterocyclic compound that contains both chlorine and nitrogen atoms in its structure. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Aplicaciones Científicas De Investigación
Synthetic Elaboration
2-(Halomethyl)-4,5-diphenyloxazoles, including structures related to 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole, serve as reactive scaffolds for synthetic elaboration. These compounds are utilized in substitution reactions to prepare various derivatives, such as 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, demonstrating their versatility in organic synthesis (Patil & Luzzio, 2016).
Coordination Chemistry
Oxazoline ligands, closely related to the oxazole structure, have been extensively used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. These ligands offer versatility in design, easy synthesis from readily available precursors, and the modulation of chiral centers. Their coordination chemistry with transition metals has been the focus of various studies, highlighting their role in structural characterization and solution behavior analysis (Gómez, Muller, & Rocamora, 1999).
Antifungal and Antimicrobial Properties
Compounds derived from oxazole scaffolds, including those similar to this compound, have been investigated for their potential antifungal and antimicrobial properties. Specific derivatives have shown promising activity against pathogenic fungi, with some being as effective as commercial antifungals like ketoconazole and oxiconazole. The structure-activity relationships within these studies reveal the importance of certain functional groups in enhancing antifungal efficacy (Delcourt, Mathieu, Baji, Kimny, Flammang, & Compagnon, 2004).
Corrosion Inhibition
Research on triazole derivatives, which share functional similarities with oxazole compounds, has demonstrated their effectiveness in corrosion inhibition of metals in acidic media. These studies offer insights into the protective capabilities of oxazole derivatives, showing high inhibition efficiency and suggesting potential applications in protecting industrial materials from corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Amyloidogenesis Inhibition
Oxazole derivatives have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibril formation, a process involved in amyloid diseases. Substituting aryls at specific positions of the oxazole ring has shown to significantly reduce amyloidogenesis, highlighting the therapeutic potential of oxazole compounds in treating diseases associated with amyloid fibril formation (Razavi, Powers, Purkey, Adamski-Werner, Chiang, Dendle, & Kelly, 2005).
Propiedades
IUPAC Name |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO/c1-6(12)11-15-5-10(16-11)8-3-2-7(13)4-9(8)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDDVLMUCMFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2571528.png)
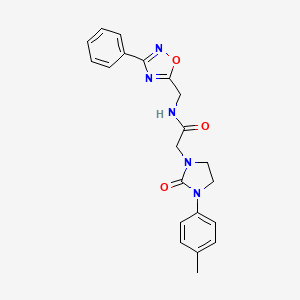
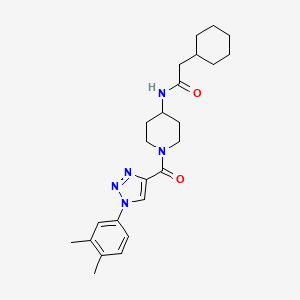
![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B2571532.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571533.png)
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2571535.png)
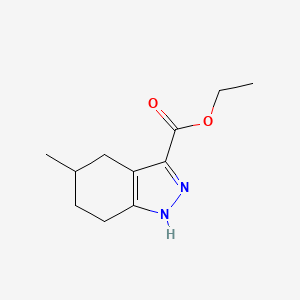
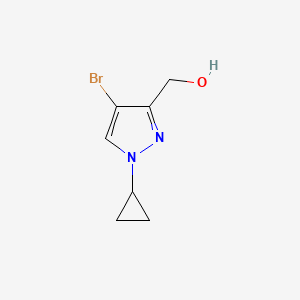
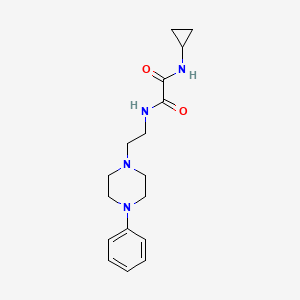
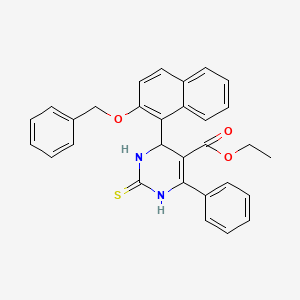
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2571543.png)
![2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2571545.png)

